molecular formula C13H12N6O2S B2815103 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1396710-64-7

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2815103
CAS No.: 1396710-64-7
M. Wt: 316.34
InChI Key: YTGHZYUDLAWYRM-UHFFFAOYSA-N
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Description

1-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound featuring a tetrazole ring and a thiophene moiety, connected via a urea bridge. This specific molecular architecture, incorporating multiple nitrogen-rich heterocycles and a sulfur-containing ring, is of significant interest in modern medicinal chemistry and drug discovery. Five-membered heterocycles, like the tetrazole and thiophene in this compound, are fundamental structural components in numerous therapeutic agents . The physicochemical properties imparted by these rings can profoundly influence a molecule's biological activity, potency, and pharmacokinetic profile . Tetrazole rings, for instance, are often used as bioisosteres for carboxylic acids, potentially enhancing metabolic stability and membrane permeability, while the thiophene moiety can contribute to molecular rigidity and influence electronic distribution. The urea functional group serves as a privileged scaffold capable of forming multiple hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors. Compounds with this general structure are frequently investigated for their potential to interact with a variety of enzymes and cellular receptors. The presence of multiple heterocyclic systems suggests this compound could be a valuable intermediate or a candidate for screening against various disease targets. Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a lead compound to explore structure-activity relationships (SAR) in the development of new pharmacological tools. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-18-13(21)19(17-16-18)10-6-4-9(5-7-10)14-12(20)15-11-3-2-8-22-11/h2-8H,1H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHZYUDLAWYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic molecule that integrates a tetrazole ring and a thiophene moiety, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on available literature, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships.

Structural Characteristics

The molecular formula of the compound is C13H12N6O2SC_{13}H_{12}N_{6}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural elements include:

  • Tetrazole Ring : Known for its ability to mimic carboxylic acids in biological systems, facilitating interactions with enzymes and receptors.
  • Thiophene Moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its tetrazole component. Tetrazoles have been recognized for various pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Potential : Initial studies suggest activity against several cancer cell lines.
  • Anti-inflammatory Properties : The compound may exhibit potential in reducing inflammation.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamideSimilar tetrazole structureAntimicrobial
N-(1-benzyl)-N'-phenylureaUrea instead of amideHerbicidal
3-amino-N-(4-chlorophenyl)-2-thiazolidinoneThiazolidinone ringAnticancer

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The tetrazole moiety may inhibit specific enzymes by mimicking substrate structures.
  • Receptor Binding : The compound may bind to various receptors due to its structural similarity to known ligands.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

  • A study reported the synthesis of related tetrazole derivatives that exhibited significant anticancer activity against various cell lines (e.g., lung cancer and leukemia) with GI50 values ranging from 15.1 μM to 28.7 μM .

Table 2: Cytotoxicity Data from Selected Studies

CompoundCell LineGI50 (μM)
Compound AEKVX (Lung Cancer)25.9
Compound BRPMI-8226 (Leukemia)21.5
Compound COVCAR-4 (Ovarian Cancer)28.7

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The urea-thiophene motif is versatile, with tetrazole, thiazole, or triazole cores modulating electronic and steric properties.

Biological Performance : Thiophene-containing urea derivatives show consistent activity in antimicrobial and anticancer contexts, though efficacy depends on auxiliary substituents (e.g., benzamido in vs. methoxy in ).

Synthetic Feasibility : Tetrazole derivatives () are synthesized in high yields (up to 87%), suggesting scalability for further studies.

Limitations : Direct comparative data (e.g., IC₅₀, binding affinities) for the target compound are absent in the provided evidence. Future work should prioritize empirical testing to benchmark its activity against analogues.

Q & A

Q. What are the key synthetic routes for preparing 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea?

The compound is typically synthesized via a multi-step process:

  • Step 1: Formation of the tetrazole intermediate through cyclization of precursors like thiophene-2-carboxamide derivatives under acidic conditions.
  • Step 2: Alkylation or coupling reactions to introduce the phenyl-urea moiety. For example, coupling the tetrazole intermediate with thiophen-2-yl isocyanate under anhydrous conditions .
  • Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >70% yield . Critical parameters: Temperature control (reflux at 80–100°C), solvent selection (DMF or THF), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and tetrazole ring (δ ~8.5–9.0 ppm) .
  • IR Spectroscopy : Key peaks include N-H stretch (~3300 cm1^{-1}), C=O (~1700 cm1^{-1}), and tetrazole ring vibrations (~1500 cm1^{-1}) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths and angles for the tetrazole-thiophene interface .

Q. How can researchers evaluate the compound’s biological activity in vitro?

  • Antimicrobial Assays : Use microdilution methods (MIC values) against S. aureus and E. coli .
  • Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., BTK inhibitors) using fluorescence-based protocols .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s activity?

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like BTK or COX-2. The tetrazole ring’s electron-deficient nature enhances interactions with catalytic lysine residues .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituents (e.g., methyl vs. cyclopropyl groups) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Q. How to resolve contradictions in synthetic yields or biological data across studies?

  • Case Example : Discrepancies in yields (61–81%) for similar urea derivatives arise from solvent polarity (ethanol vs. DMF) or reductant choice (NaBH4_4 vs. LiAlH4_4) .
  • Mitigation Strategy : Standardize reaction conditions and validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Q. What structure-activity relationship (SAR) trends govern this compound’s potency?

Substituent Effect on Activity Source
Thiophene at C-3Enhances antimicrobial activity via π-π stacking
Methyl on tetrazoleReduces metabolic degradation (vs. cyclopropyl)
Electron-withdrawing groups on phenylIncreases kinase inhibition (e.g., IC50_{50} ↓30%)

Q. What challenges arise in analyzing purity and stability?

  • HPLC Method : Use a C18 column (MeCN:H2_2O = 70:30) to detect impurities (<0.5%) .
  • Degradation Pathways : Hydrolysis of the urea bond under acidic conditions (pH <3) or photodegradation of the tetrazole ring .

Methodological Guidance

Q. How to refine crystallographic data for this compound?

  • Software : SHELXL for high-resolution refinement. Key parameters: R1 <0.05, wR2 <0.15 .
  • ORTEP-3 : Visualize thermal ellipsoids to confirm planar geometry of the tetrazole-thiophene system .

Q. What experimental strategies elucidate the mechanism of action?

  • Pull-down Assays : Biotinylated derivatives immobilized on streptavidin beads to isolate protein targets .
  • Metabolomics : LC-MS profiling to identify downstream metabolites (e.g., oxidized thiophene derivatives) .

Q. Which tools analyze spectral or crystallographic data discrepancies?

  • PLATON : Checks for missed symmetry or twinning in X-ray data .
  • MestReNova : Deconvolutes overlapping NMR peaks (e.g., urea NH vs. tetrazole protons) .

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